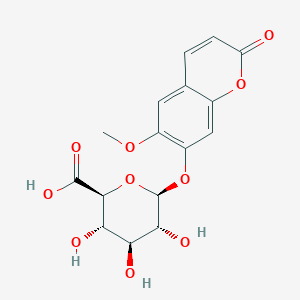
Bis(tetramethylcyclopentadienyl)manganese(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the chemical formula C18H26Mn. It is a red solid that is used in various scientific and industrial applications. The compound consists of a manganese(II) ion sandwiched between two tetramethylcyclopentadienyl ligands, which provide stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with sodium tetramethylcyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield manganese(III) or manganese(IV) complexes, while reduction reactions can produce manganese(I) species .
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)manganese(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as thin films and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)manganese(II) involves its ability to interact with various molecular targets and pathways. The manganese(II) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The tetramethylcyclopentadienyl ligands provide stability and facilitate interactions with other molecules, enhancing the compound’s overall effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(pentamethylcyclopentadienyl)manganese(II): Similar in structure but with pentamethylcyclopentadienyl ligands.
Manganese(II) acetylacetonate: Another manganese(II) compound with different ligands.
Ferrocene: An iron-based compound with cyclopentadienyl ligands, often compared due to its similar structure
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity. The tetramethylcyclopentadienyl ligands offer enhanced stability and solubility compared to other similar compounds, making it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
101932-75-6 |
|---|---|
Molecular Formula |
C18H26Mn |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
InChI Key |
FUUKHNRDHFIZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)






